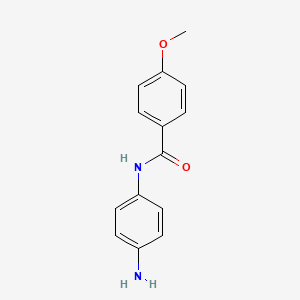

N-(4-aminophenyl)-4-methoxybenzamide

Description

Overview of Benzamide (B126) Scaffold Prominence in Contemporary Drug Discovery and Chemical Biology

The benzamide scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis of a wide array of therapeutic agents. mdpi.comnih.gov This prominence stems from the scaffold's ability to engage in various biological interactions, including hydrogen bonding and aromatic interactions, which are crucial for binding to biological targets such as enzymes and receptors. mdpi.com

Benzamide derivatives have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to:

Antimicrobial: Exhibiting efficacy against various bacterial and fungal strains.

Analgesic and Anti-inflammatory: Providing pain relief and reducing inflammation. nih.gov

Anticancer: Showing promise in the inhibition of cancer cell proliferation.

Antipsychotic: Serving as the foundation for drugs like sulpiride (B1682569) and amisulpiride, which are used in the management of psychiatric disorders.

The versatility of the benzamide core allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop new and more effective therapeutic agents. nih.gov

Elucidating the Rationale for Investigating N-(4-aminophenyl)-4-methoxybenzamide as a Research Chemical

The primary rationale for investigating this compound lies in its role as a crucial chemical intermediate for the synthesis of more elaborate and biologically active molecules. Its structure presents two key reactive sites: the primary amino group on the phenyl ring and the amide linkage, which can be further functionalized.

While direct biological activity studies on this compound are not extensively reported in publicly available literature, its significance is underscored by its use in the construction of compounds targeting a range of diseases. For instance, the general class of N-(4-aminophenyl)-substituted benzamides serves as a precursor for the synthesis of potent inhibitors of various enzymes.

A notable example of the synthetic utility of the N-(4-aminophenyl)benzamide core is in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. researchgate.net PARP inhibitors have emerged as a promising class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways. The general synthesis of such inhibitors often involves the reaction of a substituted benzoyl chloride with p-nitroaniline, followed by the reduction of the nitro group to an amine, yielding an N-(4-aminophenyl)benzamide intermediate. This intermediate is then further elaborated to produce the final PARP inhibitor.

Furthermore, the aminophenyl moiety of this compound can be a key component in the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The amino group can serve as an attachment point for various heterocyclic scaffolds that are known to interact with the ATP-binding site of kinases.

Current Gaps and Future Directions in Benzamide-Based Chemical Compound Research

Despite the extensive research and clinical success of benzamide-based compounds, several challenges and opportunities remain. A significant gap lies in the development of derivatives with improved selectivity and reduced off-target effects. Many existing benzamide drugs interact with multiple receptors, which can lead to undesirable side effects. Therefore, a key future direction is the design of more specific ligands by leveraging a deeper understanding of the structural biology of their targets.

Another area of active research is the exploration of novel therapeutic applications for benzamide derivatives. The versatility of the benzamide scaffold suggests that it could be adapted to target a wider range of biological pathways than currently exploited. For example, there is growing interest in developing benzamide-based compounds as modulators of epigenetic targets and as agents for treating neurodegenerative diseases.

The development of more efficient and sustainable synthetic methodologies for producing benzamide derivatives is also a priority. While classical methods for amide bond formation are well-established, they often require harsh reaction conditions and generate significant waste. Greener synthetic routes, such as those employing catalytic methods, are being actively pursued to make the production of these important compounds more environmentally friendly and cost-effective.

Furthermore, the challenge of overcoming drug resistance remains a critical issue in the development of new therapeutics. For benzamide-based anticancer and antimicrobial agents, the emergence of resistant strains can limit their long-term efficacy. Future research will need to focus on designing novel benzamide derivatives that can circumvent known resistance mechanisms or be used in combination therapies to enhance their durability.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-8-2-10(3-9-13)14(17)16-12-6-4-11(15)5-7-12/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQKGZMJASBPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of N 4 Aminophenyl 4 Methoxybenzamide

Established Methodologies for the Synthesis of N-(4-aminophenyl)-4-methoxybenzamide

The construction of this compound can be achieved through well-established synthetic routes, primarily categorized as linear and convergent pathways. A crucial step in many of these syntheses is the selective reduction of a nitro group to an amine.

Convergent and Linear Synthesis Pathways to the Benzamide (B126) Core

Linear Synthesis: A common and straightforward approach to the synthesis of this compound follows a linear sequence. This typically involves the initial formation of the amide bond followed by the generation of the primary amine functionality. A representative linear synthesis starts with the acylation of p-nitroaniline with 4-methoxybenzoyl chloride. The resulting intermediate, N-(4-nitrophenyl)-4-methoxybenzamide, is then subjected to a reduction step to convert the nitro group into the desired amino group, yielding the final product. researchgate.net This method is advantageous due to its simplicity and the ready availability of the starting materials.

The reaction of 4-methoxybenzoyl chloride with p-nitroaniline is typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM) in the presence of a base like triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct. researchgate.net

| Synthesis Strategy | Description | Key Steps |

| Linear Synthesis | Step-by-step construction of the molecule. | 1. Acylation of p-nitroaniline with 4-methoxybenzoyl chloride. 2. Reduction of the nitro group. |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their coupling. | 1. Preparation of an activated 4-methoxybenzoic acid derivative. 2. Preparation of a mono-protected p-phenylenediamine. 3. Coupling of the two fragments. 4. Deprotection of the amine group. |

Selective Reduction Techniques for the Aminophenyl Moiety

The reduction of the nitro group in N-(4-nitrophenyl)-4-methoxybenzamide to the corresponding amine is a critical transformation in the linear synthesis of the target compound. The key challenge is to achieve this reduction selectively without affecting the amide functionality.

Several methods are available for the selective reduction of aromatic nitro groups. Catalytic hydrogenation is a widely used and efficient method. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source, such as hydrogen gas (H₂) or transfer hydrogenation reagents like hydrazine (B178648) or ammonium (B1175870) formate. researchgate.net The reaction is generally carried out in a protic solvent like ethanol (B145695).

Another common method for this selective reduction is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). nih.gov Tin(II) chloride (SnCl₂) in a solvent like ethanol is also a well-established reagent for this purpose. These methods are often preferred for their cost-effectiveness and operational simplicity.

| Reduction Method | Reagents | Typical Conditions |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, room temperature to moderate heat |

| Metal in Acid | Fe, HCl or Sn, HCl | Ethanol, reflux |

| Tin(II) Chloride | SnCl₂·2H₂O | Ethanol, reflux |

Innovations in Synthetic Chemistry for this compound and its Analogues

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and high-throughput methods for the synthesis of benzamides like this compound and their derivatives.

Exploration of Green Chemistry Principles in Synthesis (e.g., Microwave-Assisted Reactions, Biocatalysis)

Microwave-Assisted Reactions: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of amide synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields. researchgate.netnih.gov The synthesis of N-aryl amides can be efficiently carried out under microwave conditions, often with reduced solvent usage, aligning with the principles of green chemistry. researchgate.net For the synthesis of this compound, the acylation of p-nitroaniline with 4-methoxybenzoyl chloride could potentially be accelerated using microwave heating.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental benignity. Biocatalytic methods for amide bond formation are being increasingly explored. While specific examples for this compound are not prevalent, general biocatalytic approaches using enzymes like lipases or engineered amidases could be adapted for its synthesis. These enzymatic reactions typically proceed in aqueous media under mild temperature and pH conditions, offering a sustainable alternative to traditional chemical methods.

Solid-Phase and Parallel Synthesis Approaches for Derivative Libraries

Solid-Phase Synthesis: Solid-phase synthesis is a powerful technique for the preparation of libraries of compounds. In this approach, one of the reactants is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. After each step, excess reagents and byproducts are easily removed by washing the resin. This methodology is well-suited for the synthesis of libraries of N-(4-aminophenyl)-benzamide analogues. For example, a resin-bound p-nitroaniline could be acylated with a variety of substituted benzoyl chlorides. Subsequent reduction of the nitro group and cleavage from the resin would yield a library of N-(4-aminophenyl)-benzamide derivatives.

Parallel Synthesis: Parallel synthesis involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. This high-throughput approach is widely used in drug discovery to rapidly generate libraries of related compounds for biological screening. The synthesis of this compound analogues can be readily adapted to a parallel format. For instance, an array of substituted anilines could be reacted with 4-methoxybenzoyl chloride in a multi-well plate format to produce a library of N-aryl-4-methoxybenzamides.

Electrochemical and Redox Chemistry of the Aminophenyl Group

The aminophenyl moiety of this compound is redox-active and can undergo electrochemical oxidation. The electrochemical behavior of aromatic amines has been extensively studied. The oxidation of the primary amino group typically proceeds via a one-electron transfer to form a radical cation. This intermediate can then undergo further reactions, such as dimerization or reaction with other nucleophiles present in the solution. mdpi.com

The oxidation potential of the aminophenyl group is influenced by the nature of the substituents on the aromatic ring. The electron-donating methoxy (B1213986) group on the benzoyl moiety may have a subtle electronic effect on the aminophenyl ring, but the primary redox chemistry is associated with the free amino group.

Cyclic voltammetry is a common technique used to study the redox properties of such compounds. The cyclic voltammogram of this compound would be expected to show an anodic peak corresponding to the oxidation of the amino group. The reversibility of this process would depend on the stability of the initially formed radical cation and the rate of any subsequent follow-up reactions. mdpi.com The study of the electrochemical properties of this and related compounds is important for understanding their potential applications in areas such as conducting polymers, redox-active materials, and as intermediates in electrosynthesis.

Investigation of Oxidation Mechanisms and Reactive Intermediates

The electrochemical oxidation of this compound is anticipated to proceed via the amino group, which is the most electroactive site in the molecule. The general mechanism for the anodic oxidation of aniline (B41778) derivatives involves the transfer of electrons from the amino group to the electrode surface, leading to the formation of various reactive intermediates. mdpi.comresearchgate.netnih.gov

The initial step is the one-electron oxidation of the nitrogen atom to form a radical cation. mdpi.com This intermediate is highly reactive and can undergo several subsequent reactions, including deprotonation, dimerization, or further oxidation. The specific pathway taken depends on the reaction conditions, such as the solvent, supporting electrolyte, and the structure of the molecule itself.

For N-acylated aniline derivatives, the anodic oxidation can lead to the formation of amidyl radicals. These radicals can then dimerize to form new N-N or C-C bonds. mdpi.com For instance, the anodic oxidation of some substituted anilides has been shown to produce N,N-diarylhydrazine derivatives through N-N coupling. mdpi.com

In the case of this compound, the likely reactive intermediates following the initial formation of the radical cation would include a neutral radical (after deprotonation) and a quinone-diimine species resulting from a two-electron, two-proton oxidation process, similar to the oxidation of p-aminophenols. researchgate.net The stability of these intermediates would be influenced by the methoxybenzamide group.

Interactive Table 1: Plausible Reactive Intermediates in the Oxidation of this compound

| Intermediate Name | Chemical Structure (Representation) | Formation Pathway | Potential Subsequent Reactions |

| Radical Cation | [Ar-NH-CO-Ar'-NH2]•+ | One-electron oxidation of the amino group | Deprotonation, Dimerization |

| Neutral Radical | [Ar-NH-CO-Ar'-NH]• | Deprotonation of the radical cation | Dimerization, Further Oxidation |

| Quinone-diimine | O=Ar=N-CO-Ar'-N=H | Two-electron, two-proton oxidation | Hydrolysis, Polymerization |

Note: This table is illustrative and based on the expected reactivity of the 4-aminophenyl moiety. Specific experimental identification of these intermediates for this compound has not been reported.

pH-Dependent Electrochemical Behavior of the Amino Moiety

The electrochemical behavior of the amino group is highly dependent on the pH of the solution. researchgate.net The oxidation potential of aromatic amines generally shifts with pH due to the involvement of protons in the electrode reaction.

In acidic solutions, the primary amino group of this compound would exist in its protonated form (-NH3+). This protonation makes the amino group less susceptible to oxidation because the lone pair of electrons on the nitrogen is no longer available to be donated. Consequently, a higher potential is required to initiate the oxidation process.

As the pH increases and becomes neutral to alkaline, the amino group is deprotonated (-NH2). In this state, the lone pair of electrons is available, and the compound can be oxidized more easily, resulting in a lower oxidation potential. The relationship between the peak potential (Ep) and pH is often linear over certain pH ranges, with the slope of the Ep vs. pH plot providing information about the number of protons and electrons involved in the reaction. For many aromatic amines, this process involves an equal number of protons and electrons. researchgate.net

The oxidation of p-aminophenol derivatives, which are structurally related to the aminophenyl part of the target molecule, typically involves a two-electron, two-proton process to form a quinone-imine intermediate. researchgate.net The peak potential for this process would be expected to shift to less positive values as the pH increases.

Interactive Table 2: Hypothetical pH-Dependent Oxidation Peak Potentials for this compound

| pH | Expected Protonation State of Amino Group | Hypothetical Anodic Peak Potential (Epa vs. Ag/AgCl) | Expected Reaction |

| 3.0 | Predominantly -NH3+ | +0.85 V | Oxidation is more difficult |

| 5.0 | Mix of -NH3+ and -NH2 | +0.73 V | |

| 7.0 | Predominantly -NH2 | +0.61 V | Oxidation becomes easier |

| 9.0 | Predominantly -NH2 | +0.49 V | |

| 11.0 | Predominantly -NH2 | +0.37 V | Oxidation is easiest |

Note: The potential values in this table are illustrative and represent the expected trend for an aromatic amine undergoing a pH-dependent oxidation. Actual experimental values for this compound are not available in the cited literature.

Preclinical Biological Activity and Mechanistic Insights

Antioxidant Research and Free Radical Scavenging Mechanisms

Antioxidant research investigates the capacity of compounds to neutralize harmful free radicals, which are unstable molecules that can cause cellular damage through a process known as oxidative stress. The evaluation of a compound's antioxidant potential is a critical step in preclinical research.

Assessment of Antioxidative Potential via Spectrophotometric and Electrochemical Assays

The antioxidant capacity of a chemical compound is commonly evaluated using a variety of established in vitro assays. These methods can be broadly categorized into spectrophotometric and electrochemical techniques.

Spectrophotometric Assays are widely used due to their sensitivity, speed, and cost-effectiveness. nih.govnih.gov These assays typically involve a reaction that produces a color change, which is then measured using a spectrophotometer. The degree of color change is proportional to the antioxidant activity of the compound being tested. Common spectrophotometric assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method uses a stable free radical, DPPH•, which has a deep violet color. mdpi.com In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, and the solution's color fades to yellow. nih.gov The reduction in absorbance at a specific wavelength (around 517 nm) is measured to quantify the scavenging activity. nih.govmdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. stuba.sk Antioxidants in the sample reduce this radical cation, causing a loss of color that is monitored spectrophotometrically (typically around 734 nm). mdpi.comstuba.sk This method is versatile as it can be used for both hydrophilic and lipophilic compounds. mdpi.com

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in the formation of an intense blue color that can be measured. nih.gov

Electrochemical Assays offer an alternative approach to measuring antioxidant capacity by directly assessing the redox properties of a compound. mdpi.com Techniques like cyclic voltammetry can determine the oxidation potential of a compound, providing insight into its ability to donate electrons, a key feature of antioxidants. nih.gov These methods are valued for their high sensitivity and rapid response.

A comprehensive review of the scientific literature did not yield specific studies that have assessed the antioxidative potential of N-(4-aminophenyl)-4-methoxybenzamide using these spectrophotometric or electrochemical assays. Therefore, no quantitative data on its antioxidant capacity is currently available.

Mechanistic Pathways of Radical Scavenging (e.g., Electron Transfer, Proton Transfer)

The neutralization of free radicals by antioxidant compounds can occur through several chemical mechanisms. The primary pathways include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). scielo.br

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. The HAT mechanism is characterized by the bond dissociation enthalpy (BDE) of the antioxidant; a lower BDE indicates a greater ease of hydrogen donation and higher antioxidant activity. frontiersin.org

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. scielo.br The ionization potential (IP) of the antioxidant is a key parameter in this pathway, with lower IP values favoring electron donation. frontiersin.org

In some cases, these mechanisms can be more complex and involve proton movement, leading to pathways such as Sequential Proton Loss Electron Transfer (SPLET). In the SPLET mechanism, the antioxidant first loses a proton (deprotonation), followed by the transfer of an electron to the radical species. scielo.brfrontiersin.org The specific mechanism that predominates depends on the structure of the antioxidant, the nature of the free radical, and the solvent environment. mdpi.com

Detailed mechanistic studies to elucidate the specific radical scavenging pathways for this compound have not been reported in the available scientific literature.

Antiproliferative Studies in In Vitro Cellular Models

Antiproliferative studies are fundamental in cancer research to identify compounds that can inhibit the growth of tumor cells. These investigations are typically conducted in vitro using various cancer cell lines.

Evaluation of Growth Inhibitory Effects Across Diverse Cancer Cell Lines

The initial screening of a compound for anticancer potential involves testing its ability to inhibit the proliferation of a panel of well-characterized cancer cell lines. These cell lines can represent a wide range of human cancers, such as breast, colon, lung, and leukemia. researchgate.net

The growth inhibitory effect is commonly quantified using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.com This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. From the dose-response curve generated, the IC₅₀ value is determined. The IC₅₀ represents the concentration of the compound required to inhibit cell growth by 50% and is a standard measure of a compound's potency. nih.gov

Despite the synthesis of related N-(4-aminophenyl)-substituted benzamides, specific studies detailing the evaluation of this compound's growth inhibitory effects across diverse cancer cell lines were not found in the reviewed literature. researchgate.net Consequently, IC₅₀ values for this specific compound against any cancer cell lines are not available.

Analysis of Cell Cycle Perturbations and Apoptotic Induction

Compounds that exhibit significant growth inhibitory effects are further investigated to understand their mechanism of action. This often involves studying their impact on the cell cycle and their ability to induce programmed cell death, known as apoptosis.

Cell Cycle Analysis: The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell division, often due to a dysregulated cell cycle. Compounds can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phase), preventing the cell from progressing to division. semanticscholar.org Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle after treatment with a test compound. researchgate.netnih.gov

Apoptosis Induction: Apoptosis is a natural and controlled process of cell death that is essential for normal development and tissue homeostasis. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. The induction of apoptosis can be detected by various methods, including flow cytometry using Annexin V/Propidium Iodide (PI) staining, which identifies cells in the early and late stages of apoptosis. mdpi.comnih.gov

No specific research data detailing the effects of this compound on cell cycle progression or its ability to induce apoptosis in cancer cell lines has been published in the accessible scientific literature.

Enzyme Inhibition and Modulation Studies

Many therapeutic agents function by inhibiting or modulating the activity of specific enzymes that are critical for disease processes. Screening compounds for their ability to interact with key enzymatic targets is a common strategy in drug discovery. For instance, various benzamide (B126) derivatives have been investigated as inhibitors of enzymes like DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov

Enzyme inhibition studies are typically performed using in vitro biochemical assays. These assays measure the activity of a purified enzyme in the presence of varying concentrations of the inhibitor compound. From this data, the IC₅₀ value can be calculated, indicating the concentration of the compound needed to reduce the enzyme's activity by 50%. juniperpublishers.comresearchgate.net

A thorough literature search did not reveal any studies that have specifically investigated the enzyme inhibition or modulation profile of this compound.

Investigation of Interactions with Oxidative Stress-Related Enzymes

Currently, there is no publicly available scientific literature that specifically details the investigation of this compound's interactions with oxidative stress-related enzymes. Preclinical studies focusing on its effects on key antioxidant enzymes such as catalase, superoxide (B77818) dismutase, or glutathione (B108866) peroxidase have not been reported. Therefore, its potential to modulate cellular oxidative stress through direct enzymatic interaction remains an uninvestigated area of its biological profile.

Kinase Inhibition Profiling and Downstream Signaling Effects

As of the latest available data, a comprehensive kinase inhibition profile for this compound has not been published. While benzamide derivatives are a known class of compounds that can exhibit kinase inhibitory activity, specific screening of this compound against a broad panel of kinases has not been documented in the scientific literature. Consequently, its selectivity, potency against specific kinase targets, and its effects on downstream signaling pathways are yet to be elucidated.

Histone Deacetylase (HDAC) and Ephrin Type-A Receptor 2 (EphA2) Dual Inhibition Research

Direct research on this compound as a dual inhibitor of Histone Deacetylase (HDAC) and Ephrin Type-A Receptor 2 (EphA2) is not currently available. However, the concept of dual inhibition of these two targets is an active area of research in oncology. The simultaneous inhibition of HDACs and activation or inhibition of EphA2 signaling is being explored as a promising therapeutic strategy. jst.go.jpnih.gov

Research into structurally related compounds, such as 1-(2-aminophenyl)-3-arylurea derivatives, has shown promise in the dual inhibition of HDACs and EphA2. For instance, certain derivatives in this class have demonstrated inhibitory activity against both targets, with IC50 values in the micromolar and sub-micromolar ranges. jst.go.jp This suggests that the broader chemical scaffold may be amenable to the development of such dual inhibitors.

| Compound | EphA2 IC50 (µM) | HDACs IC50 (µM) |

|---|---|---|

| 5a | 0.68 | 0.94 |

| 5b | 0.57 | 1.52 |

This table presents data for compounds structurally related to this compound and is for contextual purposes only.

Antiviral Activity and Immunomodulatory Research

Exploration of Anti-Hepatitis B Virus (HBV) Mechanisms (e.g., APOBEC3G Modulation)

While direct studies on this compound's anti-Hepatitis B Virus (HBV) activity are not available, research on a closely related N-phenylbenzamide derivative provides significant mechanistic insights. The compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, known as IMB-0523, has been shown to possess potent anti-HBV activity. nih.govresearchgate.net

The antiviral mechanism of IMB-0523 is believed to be associated with the upregulation of the host defense factor, Apolipoprotein B mRNA Editing Enzyme Catalytic Polypeptide-like 3G (APOBEC3G or A3G). nih.gov A3G is a cytidine (B196190) deaminase that can inhibit HBV replication through both deaminase-dependent and -independent mechanisms. nih.govnih.gov Studies with IMB-0523 demonstrated that its treatment of HBV-infected cells led to a concentration-dependent increase in the intracellular levels of A3G protein. nih.gov This upregulation of A3G is correlated with the inhibition of both wild-type and drug-resistant strains of HBV. nih.govresearchgate.net

| Compound | Target | IC50 (µM) |

|---|---|---|

| IMB-0523 | Wild-Type HBV | 1.99 |

| Drug-Resistant HBV | 3.30 | |

| Lamivudine (3TC) | Wild-Type HBV | 7.37 |

| Drug-Resistant HBV | >440 |

This table shows data for a structurally related N-phenylbenzamide derivative and is for contextual purposes only, as direct data for this compound is not available.

Exploratory Research in Other Disease Models (e.g., Antimalarial Activity)

There are no specific studies published that evaluate the antimalarial activity of this compound. However, the core structures within this molecule, namely the 4-amino benzoic acid (PABA) and benzamide moieties, are found in various compounds that have been investigated for antimalarial properties. For instance, novel PABA-substituted pyrimidine (B1678525) derivatives have been synthesized and screened for their ability to inhibit Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), a key enzyme in the parasite's folate biosynthesis pathway. nih.gov The exploration of such scaffolds suggests a potential, though as yet unconfirmed, avenue for the biological activity of this compound in the context of malaria.

Molecular Targets and Comprehensive Mechanism of Action Elucidation

Identification and Validation of Direct Molecular Targets

Receptor Binding Studies and Ligand-Target Interactions

No peer-reviewed studies presenting receptor binding assays or quantitative ligand-target interaction data (e.g., Kᵢ, Kd, IC₅₀ values) for N-(4-aminophenyl)-4-methoxybenzamide have been identified. Therefore, its binding affinity and selectivity for any specific biological receptor remain uncharacterized.

Covalent and Non-Covalent Binding Mode Analysis

An analysis of the chemical structure of this compound does not reveal reactive functional groups that are typically associated with covalent inhibitors. The structure is composed of stable amide and ether linkages. This suggests that if the compound does engage with a molecular target, the interaction would likely be non-covalent, driven by forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. However, without experimental data, such as co-crystallography or specific biochemical assays, the precise binding mode remains purely speculative.

Cellular and Subcellular Localization Studies

Detailed investigations into the cellular pharmacology of this compound are not available in the public domain.

Investigation of Cellular Uptake and Membrane Translocation Efficiency

There are no published studies that have measured the efficiency of cellular uptake or the mechanism of membrane translocation for this compound. Key parameters such as cell permeability and influx/efflux rates have not been reported.

Intracellular Distribution and Organelle-Specific Accumulation

Information regarding the subcellular localization of this compound is absent from the scientific literature. Studies using techniques like fluorescence microscopy or subcellular fractionation to determine if the compound accumulates in specific organelles (e.g., nucleus, mitochondria, endoplasmic reticulum) have not been published.

Transcriptomic and Proteomic Analysis of Compound-Induced Cellular Changes

No studies have been published that utilize transcriptomic (e.g., RNA-seq) or proteomic (e.g., mass spectrometry-based proteomics) approaches to profile the cellular changes induced by treatment with this compound. Consequently, there is no data on its effects on gene expression or the cellular proteome.

Gene Expression Modulation Profiling

While direct gene expression profiling studies on this compound have not been reported, the activities of analogous benzamide (B126) compounds that target protein kinases allow for the formulation of a hypothetical gene expression modulation profile. Many small molecule kinase inhibitors are known to indirectly alter the transcriptional landscape of treated cells by inhibiting signaling pathways that culminate in the activation or suppression of transcription factors.

Based on the known effects of inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Insulin-like Growth Factor 1 Receptor (IGF-1R), pathways potentially targeted by this compound, a plausible gene expression signature can be hypothesized. Inhibition of these receptor tyrosine kinases would likely lead to the downregulation of genes involved in cell proliferation, angiogenesis, and cell survival.

Hypothetical Gene Expression Changes Induced by this compound:

| Gene Symbol | Gene Name | Putative Function | Expected Change in Expression |

| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis, cell proliferation | Downregulated |

| FGF2 | Fibroblast Growth Factor 2 | Angiogenesis, cell growth | Downregulated |

| Cyclin D1 | CCND1 | Cell cycle progression | Downregulated |

| BCL-2 | B-cell lymphoma 2 | Apoptosis inhibition | Downregulated |

| MMP2 | Matrix Metallopeptidase 2 | Extracellular matrix remodeling | Downregulated |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest | Upregulated |

| BAX | BCL2 Associated X, Apoptosis Regulator | Apoptosis promotion | Upregulated |

This table presents a hypothetical scenario based on the activities of structurally related kinase inhibitors. Direct experimental verification is required.

Protein Abundance and Post-Translational Modification Analysis

The mechanism of action of this compound, if it indeed targets protein kinases as suggested by its chemical structure, would have significant consequences on protein abundance and post-translational modifications, particularly protein phosphorylation.

Protein Abundance:

The inhibition of critical signaling pathways by this compound would likely lead to changes in the abundance of key regulatory proteins. For instance, by suppressing pro-survival pathways, the compound could lead to a decrease in the levels of anti-apoptotic proteins and an increase in the abundance of pro-apoptotic proteins.

Post-Translational Modifications:

A primary and direct effect of a kinase inhibitor is the reduction of protein phosphorylation. By blocking the catalytic activity of kinases like VEGFR-2 or IGF-1R, this compound would prevent the transfer of phosphate (B84403) groups to their downstream protein substrates. This would lead to a hypo-phosphorylated state of key signaling molecules, effectively blocking signal transduction.

Hypothetical Impact on Protein Abundance and Phosphorylation:

| Protein | Effect on Abundance | Effect on Phosphorylation | Consequence of Altered PTM |

| VEGFR-2 | No significant change | Decreased | Inhibition of downstream signaling |

| IGF-1R | No significant change | Decreased | Inhibition of downstream signaling |

| Akt | No significant change | Decreased | Inhibition of cell survival signals |

| ERK1/2 | No significant change | Decreased | Inhibition of cell proliferation signals |

| p27 | Increased | No significant change | Cell cycle arrest |

| Caspase-3 | Increased (cleaved form) | Not applicable | Induction of apoptosis |

This table is illustrative and based on the presumed kinase inhibitory activity of this compound. The data requires experimental validation.

While direct experimental evidence for the biological effects of this compound is currently limited, its structural similarity to known kinase inhibitors provides a strong basis for postulating its mechanism of action. It is plausible that this compound could modulate key cellular processes by inhibiting protein kinases, leading to significant alterations in gene expression and the landscape of protein phosphorylation. Future research, including comprehensive kinase profiling, gene expression analysis, and proteomics studies, is necessary to validate these hypotheses and fully elucidate the therapeutic potential of this compound.

Structure Activity Relationships Sar and Rational Drug Design Principles

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of N-(4-aminophenyl)-4-methoxybenzamide is intricately linked to the nature and position of its substituents. Alterations to the methoxy (B1213986) group and the aminophenyl moiety have been shown to significantly influence the compound's potency and selectivity against various biological targets.

Positional Isomerism and Electronic Effects of the Methoxy Group

For instance, in a series of N-phenylbenzamide derivatives studied for antischistosomal activity, the presence of electron-withdrawing groups was found to be beneficial for potency. While a methoxy group is generally considered electron-donating, its precise electronic influence is context-dependent and can be modulated by its position.

A hypothetical exploration of the positional isomers of the methoxy group on the biological activity of a generic N-phenylbenzamide scaffold is presented in the table below. This illustrates the potential impact of positional changes on activity, a principle that would apply to this compound.

Table 1: Hypothetical Effect of Methoxy Group Position on Biological Activity

| Position of Methoxy Group | Electronic Effect | Postulated Impact on Activity |

|---|---|---|

| Ortho | Steric hindrance, potential for intramolecular hydrogen bonding | May decrease binding affinity due to steric clash or favorable conformational locking. |

| Meta | Primarily inductive effect (electron-withdrawing) | Could enhance activity where electron-deficient benzoyl rings are favored. |

| Para | Strong resonance effect (electron-donating) | May increase or decrease activity depending on the specific target's electronic requirements. |

Functionalization of the Aminophenyl Moiety and its Impact on Potency and Selectivity

Modification of the 4-aminophenyl ring offers another avenue to modulate the biological properties of this compound. The amino group is a key site for functionalization, allowing for the introduction of a wide range of substituents that can alter physicochemical properties such as lipophilicity, hydrogen bonding capacity, and basicity.

Studies on related N-phenylbenzamide analogs have shown that introducing substituents on this ring can dramatically affect potency and selectivity. For example, in the development of antiviral agents, the introduction of a bromine atom at the para-position of the anilide ring (forming 3-amino-N-(4-bromophenyl)-4-methoxybenzamide) was found to be active against several strains of Enterovirus 71. igi-global.com

The following table summarizes the observed effects of various substitutions on the aminophenyl moiety of related benzamide (B126) scaffolds, providing insights into potential modifications for this compound.

Table 2: Impact of Aminophenyl Moiety Functionalization on Biological Activity in Related Benzamides

| Substituent on Aminophenyl Ring | Observed Effect on Activity | Reference Biological Target |

|---|---|---|

| Halogens (e.g., Cl, Br) | Increased potency | Antiviral (Enterovirus 71) igi-global.com |

| Small alkyl groups | Variable effects, often related to lipophilicity | Anticonvulsant |

| Electron-withdrawing groups (e.g., CF3) | Potency enhancement | Antischistosomal |

| Introduction of heterocyclic rings | Altered selectivity and potency | Antiprotozoal nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in rational drug design, enabling the prediction of the activity of novel analogs and guiding synthetic efforts.

Development of Predictive QSAR Models for Targeted Biological Endpoints

For N-phenylbenzamide derivatives, QSAR models have been successfully developed for various biological endpoints, including antimicrobial, anticancer, and enzyme inhibitory activities. These models are typically built using a training set of compounds with known activities and then validated using a test set.

A study on N-phenylbenzamide derivatives as antimicrobial agents revealed that different physicochemical properties are crucial for activity against Gram-positive and Gram-negative bacteria. nih.gov For Gram-positive bacteria, electrostatic interactions were found to be dominant, while for Gram-negative bacteria, hydrophobic and steric interactions played a more significant role. nih.gov

Derivation of Physicochemical Descriptors and Their Correlation with Activity

The predictive power of a QSAR model relies on the appropriate selection of physicochemical descriptors. These descriptors quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

Commonly used descriptors in QSAR studies of benzamide derivatives include:

LogP: A measure of lipophilicity, which influences membrane permeability and binding to hydrophobic pockets in target proteins.

Molar Refractivity (MR): A measure of the volume occupied by a molecule and its polarizability.

Topological Indices: Numerical descriptors that characterize the branching and connectivity of a molecule.

Electronic Parameters (e.g., Hammett constants): Quantify the electron-donating or electron-withdrawing nature of substituents.

Quantum Chemical Descriptors (e.g., HOMO/LUMO energies): Provide insights into the electronic reactivity of a molecule.

The correlation of these descriptors with biological activity allows for the generation of a mathematical equation that can predict the activity of new compounds. For example, a QSAR model might take the form:

pIC50 = c0 + c1LogP + c2MR + c3*σ

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined from the regression analysis.

Molecular Modeling and Computational Chemistry in SAR Elucidation

Molecular modeling and computational chemistry are indispensable tools for understanding the three-dimensional aspects of SAR. These methods provide insights into how compounds like this compound interact with their biological targets at the molecular level.

Techniques such as molecular docking can predict the preferred binding orientation of a ligand within the active site of a receptor. This information can explain why certain structural modifications lead to enhanced or diminished activity. For instance, a docking study might reveal that the methoxy group of this compound forms a crucial hydrogen bond with a specific amino acid residue in the target protein.

Furthermore, molecular mechanics calculations can be used to analyze the conformational preferences of different analogs. Studies on 4-amino-N-phenylbenzamide anticonvulsants have shown that the most active compounds adopt a specific conformation that facilitates hydrogen bonding to the central amide group. mdpi.com Inactive compounds were found to have conformations that obstruct this critical interaction. mdpi.com

The integration of molecular modeling with experimental SAR data allows for a more complete understanding of the structural requirements for biological activity, thereby guiding the design of more potent and selective analogs of this compound.

Ligand-Based and Structure-Based Virtual Screening Approaches

Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those most likely to bind to a drug target. dovepress.com This process can be broadly categorized into ligand-based and structure-based approaches. mdpi.comnih.gov

Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional structure of the target is unknown, but a set of molecules known to be active is available. The approach is based on the principle that molecules with similar structures or properties are likely to have similar biological activities. nih.gov For this compound, an LBVS campaign would involve using its structure as a query to find similar compounds in a database. Techniques like Ultrafast Shape Recognition (USR) can be used to identify molecules with a shape similar to the parent compound. researchgate.net

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be a powerful tool. nih.gov This approach involves docking candidate molecules from a library into the target's binding site to predict their binding affinity and pose. nih.govresearchgate.net The process begins with preparing the receptor structure and the compound library, followed by the docking procedure, where each compound is virtually fitted into the binding site. A scoring function then estimates the binding free energy for each pose to rank the candidates. nih.gov This method allows for the identification of structurally novel compounds that are complementary to the target's binding pocket. researchgate.net

| Virtual Screening Type | Basis | Requirement | Application Example for this compound |

| Ligand-Based | Similarity to known active molecules. nih.gov | Structure of one or more active ligands. | Using the this compound structure to find commercially available analogs with similar shapes or chemical features. |

| Structure-Based | Complementarity to the target's 3D structure. nih.gov | 3D structure of the biological target (e.g., from X-ray crystallography or NMR). | Docking a library of compounds into the active site of a target kinase to identify novel inhibitors based on the N-phenylbenzamide scaffold. scirp.org |

Molecular Docking and Dynamics Simulations for Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netelsevierpure.com For derivatives of this compound, docking can elucidate key interactions—such as hydrogen bonds, and hydrophobic interactions—with residues in the active site of a target protein, like a protein kinase. nih.govnih.gov This information is crucial for understanding the structure-activity relationship and guiding the design of more potent inhibitors. nih.govnih.gov

Pharmacophore Development for Novel Ligand Design

A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. dovepress.com A pharmacophore model can be developed based on the structure of a series of active compounds (ligand-based) or from the structure of the ligand-receptor complex (structure-based). dovepress.commdpi.com

For the this compound scaffold, a pharmacophore model would highlight essential features such as:

The hydrogen bond donor of the amine group.

The hydrogen bond acceptor of the carbonyl group.

The two aromatic rings as hydrophobic features.

The methoxy group as a potential hydrogen bond acceptor.

Once developed, this model serves as a 3D query to screen virtual libraries for new molecules that possess the same essential features arranged in the correct spatial orientation, even if their underlying chemical scaffolds are different. dovepress.comscirp.org This approach is highly effective for identifying structurally diverse hits that retain the desired biological activity.

Design and Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives typically involves standard amide coupling reactions. One common route is the reaction of a substituted 4-methoxybenzoyl chloride with a substituted 4-aminophenyl precursor. nih.gov Another approach involves the condensation of a benzoic acid derivative with an aniline (B41778) derivative using coupling reagents. mdpi.com The reduction of a nitro group on one of the phenyl rings to an amine is also a common synthetic step to produce the final aminophenyl moiety. researchgate.netnih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comdrughunter.com For the this compound scaffold, various bioisosteric replacements could be envisioned:

Amide Bond Mimics: The central amide bond could be replaced with bioisosteres like a trifluoroethylamine group to enhance metabolic stability. drughunter.com

Phenyl Ring Analogs: The phenyl rings could be replaced with other aromatic heterocycles (e.g., pyridine, thiophene) or non-classical bioisosteres like bicyclo[1.1.1]pentane (BCP) to modulate solubility and metabolic stability. cambridgemedchemconsulting.comacs.org

Functional Group Replacements: The methoxy group (-OCH₃) could be replaced with other groups like fluorine (-F) or a hydroxyl group (-OH) to alter hydrogen bonding potential and metabolic pathways. u-tokyo.ac.jp

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Amide (-CONH-) | Trifluoroethylamine (-CF₃CH₂NH-) | Enhance metabolic stability against proteolysis. drughunter.com |

| Phenyl Ring | Pyridine Ring | Improve solubility and block metabolic sites. |

| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Improve metabolic properties while maintaining geometry. acs.org |

| Methoxy (-OCH₃) | Hydroxyl (-OH), Amino (-NH₂) | Alter hydrogen bonding and polarity. u-tokyo.ac.jp |

Scaffold hopping is a more drastic approach that aims to identify structurally novel compounds by replacing the central core (scaffold) of a known active molecule while preserving its essential pharmacophoric features. nih.gov This strategy is valuable for discovering new chemical series with improved properties or for navigating existing patent landscapes. nih.govbhsai.org Starting from this compound, a scaffold hopping exercise could lead to entirely new core structures, such as quinolines or benzothiophenes, that still present the key functional groups in a similar spatial arrangement to effectively bind the target. nih.gov

Hybridization Approaches with Other Bioactive Scaffolds

Molecular hybridization involves combining two or more distinct bioactive scaffolds into a single molecule. The goal is to create a new chemical entity with potentially enhanced affinity, improved selectivity, or a dual mode of action against multiple targets.

Derivatives of this compound can be synthesized by linking the core structure to other known pharmacophores. For example, the terminal amino group provides a convenient handle for further chemical modification. It can be reacted with other bioactive moieties, such as pyrimidine (B1678525) or quinoline (B57606) rings, which are known to be important in inhibitors of DNA methyltransferases or protein kinases. nih.gov This strategy can lead to the development of highly potent and targeted therapeutic agents. For instance, complex molecules have been synthesized where the N-(4-aminophenyl)benzamide core is linked to other heterocyclic systems to create potent enzyme inhibitors. nih.gov

Advanced Analytical Methodologies for Research Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of N-(4-aminophenyl)-4-methoxybenzamide. Its versatility and robustness allow for the separation, identification, and quantification of the compound from complex mixtures.

Developing a reliable HPLC method for quantifying this compound in biological matrices such as plasma, serum, or tissue homogenates is a multi-step process. onlinepharmacytech.info The goal is to create a selective, sensitive, and robust assay. usp.br

Sample Preparation: The initial step involves extracting the analyte from the biological matrix to remove interfering substances like proteins and phospholipids. nih.gov Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates the compound based on its differential solubility in two immiscible liquid phases, offering a cleaner extract than PPT.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while impurities are washed away. The purified analyte is then eluted with a different solvent.

Chromatographic Conditions: Method development involves optimizing several parameters to achieve good separation and peak shape. nih.gov A reversed-phase C18 column is often a suitable starting point for a molecule with the aromatic character of this compound. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound while maintaining good resolution from matrix components.

Detection: A UV detector is commonly used for aromatic compounds. The detection wavelength would be set at the absorbance maximum of this compound to ensure maximum sensitivity. For even greater sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). onlinepharmacytech.info

The table below outlines a hypothetical set of starting parameters for an HPLC-UV method for the quantification of this compound in human plasma.

Table 1: Example HPLC Method Parameters for this compound Quantification

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 20% B, increase to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm (or absorbance maximum) |

| Sample Preparation | Protein precipitation with acetonitrile (2:1 ratio) |

For analogues of this compound that contain one or more chiral centers, it is often necessary to separate and quantify the individual enantiomers. nih.gov Enantiomers can have different pharmacological activities and metabolic fates. uff.br Chiral chromatography is the benchmark technique for this purpose. nih.gov

This separation is achieved by using a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used due to their broad applicability. windows.net

Method development for chiral separations involves screening different CSPs and mobile phase systems. windows.net Common mobile phases include normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile) systems. nih.gov Parameters such as flow rate, temperature, and mobile phase additives (e.g., acids or bases) are optimized to maximize the resolution between the enantiomeric peaks. sigmaaldrich.com

Table 2: Common Chiral Stationary Phases for Screening Analogues

| CSP Type | Selector | Typical Mobile Phases |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic, Reversed Phase |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic, Reversed Phase |

| Pirkle-type (brush-type) | Dinitobenzoyl-phenylglycine | Normal Phase |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Reversed Phase, Polar Organic |

Mass Spectrometry (MS) for Metabolite Identification and Proteomic Applications

Mass spectrometry is an indispensable tool for studying the fate of this compound in biological systems. Its high sensitivity and ability to provide structural information are key to identifying metabolites and protein targets.

When a compound like this compound is introduced into a biological system, it can be chemically modified by metabolic enzymes into various biotransformation products, or metabolites. ijpras.com Identifying these metabolites is crucial for understanding the compound's disposition and potential activity. nih.gov

Tandem mass spectrometry (MS/MS or MSn) is the primary technique used for this purpose. nih.gov In an LC-MS/MS experiment, after chromatographic separation, the compounds are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer. A specific ion corresponding to the potential metabolite (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are detected, generating a product ion spectrum. This spectrum serves as a structural fingerprint that helps to elucidate the structure of the metabolite. ijpras.comnih.gov Common metabolic transformations include oxidation (e.g., hydroxylation), hydrolysis, and conjugation with endogenous molecules like glucuronic acid or sulfate (B86663).

Table 3: Potential Phase I and Phase II Biotransformations of this compound and Corresponding Mass Shifts

| Biotransformation Reaction | Functional Group Change | Mass Shift (Da) |

|---|---|---|

| Phase I | ||

| Aromatic Hydroxylation | -H to -OH | +16 |

| O-Demethylation | -OCH₃ to -OH | -14 |

| N-Acetylation | -NH₂ to -NHCOCH₃ | +42 |

| Amide Hydrolysis | -CONH- to -COOH + -NH₂ | +1 |

| Phase II | ||

| Glucuronidation | Addition of glucuronic acid | +176 |

| Sulfation | Addition of a sulfate group | +80 |

Chemical proteomics aims to identify the direct protein binding partners of a small molecule within a complex proteome, which can reveal its mechanism of action. nih.govresearchgate.net To identify the cellular targets of this compound, a chemical probe is typically synthesized. This involves modifying the parent compound by attaching a reactive group (for covalent bonding to the target) and/or a reporter tag (like biotin (B1667282) or a clickable alkyne) for enrichment. nih.gov

The general workflow is as follows:

Probe Incubation: The chemical probe is incubated with live cells or cell lysate, allowing it to bind to its target proteins. researchgate.net

Affinity Purification: If a biotin tag is used, the probe-protein complexes are captured and enriched from the lysate using streptavidin-coated beads.

Protein Digestion: The captured proteins are digested into smaller peptides, typically using the enzyme trypsin.

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by high-resolution LC-MS/MS. The proteins are identified by matching the experimental MS/MS spectra of the peptides to theoretical spectra from a protein sequence database. documentsdelivered.com

By comparing the proteins identified in the probe-treated sample to those from a control sample (e.g., treated with a structurally similar but inactive molecule), specific binding partners can be distinguished from non-specific binders. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of this compound and its synthesized derivatives. researchgate.net While MS provides information about mass and fragmentation, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR and ¹³C NMR are standard one-dimensional techniques used to confirm the identity and purity of a synthesized compound. ijpbs.com The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons on both phenyl rings, the amide N-H proton, the amine N-H₂ protons, and the methoxy (B1213986) group protons. chemicalbook.com

For more complex derivatives, two-dimensional (2D) NMR experiments are often necessary to assign all signals and confirm the structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbon atoms).

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, which is crucial for establishing the connectivity of different parts of a molecule. jcsp.org.pk

These techniques are invaluable for confirming the site of modification when synthesizing derivatives for structure-activity relationship (SAR) studies or for creating chemical probes for proteomic experiments.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Ammonium acetate |

| Hexane |

| Isopropanol |

| Biotin |

| Trypsin |

| Glucuronic acid |

| Cellulose tris(3,5-dimethylphenylcarbamate) |

| Amylose tris(3,5-dimethylphenylcarbamate) |

| Dinitobenzoyl-phenylglycine |

| Teicoplanin |

Advanced NMR Techniques for 3D Structure Elucidation of Ligand-Target Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution. mdpi.com For a compound like this compound, ligand-based NMR methods are particularly valuable as they focus on the signals of the small molecule, circumventing the need for expensive isotope labeling of the macromolecular target. creative-biostructure.com These techniques are highly sensitive to weak interactions and provide atomic-level resolution on the binding mode. mdpi.com

Key ligand-observed NMR experiments for elucidating the three-dimensional structure of ligand-target complexes include Saturation Transfer Difference (STD) NMR and transferred Nuclear Overhauser Effect Spectroscopy (trNOESY).

Saturation Transfer Difference (STD) NMR: This technique is highly effective for identifying the specific part of a ligand, or its "binding epitope," that is in direct contact with a macromolecular receptor. nih.gov The experiment involves selectively saturating a broad region of the protein's proton signals. creative-biostructure.com This saturation propagates throughout the protein via spin diffusion. northwestern.edu When this compound binds to the target, the saturation is transferred to the ligand protons that are in close proximity (typically ≤ 5 Å) to the protein surface. acs.org Through rapid dissociation, this "memory" of saturation is transferred to the bulk ligand pool. d-nb.info By subtracting a spectrum with on-resonance protein saturation from one with off-resonance saturation, a difference spectrum is generated that displays signals exclusively from the ligand protons that made close contact with the receptor. creative-biostructure.comnih.gov The intensity of these signals directly correlates with the proximity to the protein, allowing for a detailed mapping of the binding interface. acs.org

| Proton Group (this compound) | Chemical Shift (ppm, hypothetical) | Relative STD Enhancement (%) | Implication |

| Methoxy Protons (-OCH₃) | 3.85 | 100 | Closest proximity to the receptor; key binding moiety. |

| Methoxybenzamide Ring (ortho to -OCH₃) | 6.95 | 85 | In close contact with the binding pocket. |

| Methoxybenzamide Ring (meta to -OCH₃) | 7.80 | 70 | Part of the binding interface, but more distant than ortho protons. |

| Aminophenyl Ring (ortho to -NH₂) | 6.70 | 20 | Minimal contact with the receptor surface. |

| Aminophenyl Ring (meta to -NH₂) | 7.05 | 15 | Likely solvent-exposed and not involved in binding. |

Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY): This method is used to determine the conformation of the ligand while it is bound to the receptor. glycopedia.eu Small molecules like this compound typically exhibit positive NOEs in solution. However, when bound to a large, slowly tumbling protein, the ligand effectively behaves as part of the macromolecule and displays negative NOEs characteristic of large molecules. nih.gov If the ligand's dissociation rate is faster than the relaxation rate of its protons, this negative NOE information is "transferred" to the free ligand population, which is readily observed. nih.govgmclore.org The buildup rates of these transferred NOEs are proportional to the inverse sixth power of the distance between protons, allowing for the calculation of intramolecular distances and the precise determination of the ligand's bound conformation. gmclore.org

Electrochemical Characterization Techniques for Mechanistic Studies

Electrochemical methods are essential for investigating the redox properties of molecules, providing insight into electron transfer mechanisms, reaction pathways, and the stability of intermediates. wikipedia.org For this compound, these techniques can characterize the oxidation of its electron-rich aminophenyl moiety.

Cyclic Voltammetry for Redox Potential Determination and Reaction Pathway Analysis

Cyclic voltammetry (CV) is a primary technique used to study the electrochemical behavior of a compound. wikipedia.org In a CV experiment, the potential at a working electrode is swept linearly in one direction and then reversed. The resulting current is plotted against the applied potential, producing a cyclic voltammogram. wikipedia.org This plot provides critical data on the redox potentials and kinetics of electron transfer reactions. nih.gov

For this compound, the aminophenyl group is the most likely site of oxidation. The cyclic voltammogram would be expected to show an anodic (oxidation) peak on the forward scan. The position of this peak (Epa) provides the oxidation potential. The absence of a corresponding cathodic (reduction) peak on the reverse scan would indicate that the oxidation process is irreversible, meaning the species generated upon oxidation is unstable and quickly undergoes subsequent chemical reactions. rsc.org This is common for aromatic amines, which can form radical cations that may dimerize or react with solvent molecules. rsc.org

| Parameter | Symbol | Hypothetical Value | Description |

| Anodic Peak Potential | Epa | +0.85 V vs. Ag/AgCl | The potential at which the rate of oxidation of the aminophenyl group is maximal. |

| Cathodic Peak Potential | Epc | Not observed | The absence of a reduction peak indicates an irreversible electrochemical process. |

| Number of Electrons Transferred | n | 2e⁻ | Indicates a two-electron oxidation process, typical for the conversion of an aniline (B41778) to a quinone-imine species. |

| Reaction Pathway | EC | The data suggests an initial Electron transfer (E) followed by a Chemical reaction (C) of the oxidized intermediate. |

Spectroelectrochemical Methods for In Situ Monitoring of Redox Transformations

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to allow for the real-time characterization of reactants, intermediates, and products during a redox reaction. researchgate.net This in situ approach provides direct structural and electronic information that complements the kinetic and thermodynamic data from CV. utwente.nl

UV-Visible Spectroelectrochemistry: By performing an electrochemical experiment in a specially designed cuvette that allows a UV-Vis beam to pass through the solution adjacent to the electrode, changes in the electronic structure of the analyte can be monitored. utwente.nl For this compound, as the potential is swept to initiate oxidation, one could observe the decrease in the absorbance peak of the parent molecule and the simultaneous growth of new absorbance bands corresponding to the oxidized species, such as a radical cation or a quinone-imine derivative. This allows for the identification and monitoring of transient intermediates.

Vibrational (IR/Raman) Spectroelectrochemistry: Coupling infrared (IR) or Raman spectroscopy with electrochemistry provides detailed molecular-level information about structural changes. utwente.nl By monitoring shifts in vibrational frequencies, one can identify changes in specific chemical bonds. For instance, during the oxidation of this compound, changes in the stretching frequencies of the N-H and C-N bonds of the amino group could be observed, confirming its involvement in the redox process and helping to elucidate the structure of the resulting products. rsc.org

Future Research Directions and Translational Perspectives

Development of N-(4-aminophenyl)-4-methoxybenzamide as Chemical Probes for Target Validation

A critical step in the development of any bioactive compound is the unambiguous identification and validation of its biological target(s). Converting a lead compound like this compound into a chemical probe is a powerful strategy for achieving this. A chemical probe is a specialized molecule that retains the biological activity of the parent compound but is modified to include a reporter tag (e.g., biotin (B1667282), a fluorophore) or a reactive group (e.g., a photo-affinity label).

Future efforts would involve the rational design and synthesis of probe molecules based on the this compound scaffold. Structure-activity relationship (SAR) studies would be essential to determine positions on the molecule where modifications can be made without compromising its binding affinity and selectivity. Once synthesized, these probes could be used in techniques such as:

Affinity-based protein profiling (ABPP): An affinity-tagged probe could be used to pull down its binding partners from cell lysates, which can then be identified using mass spectrometry.

Photo-affinity labeling: A probe with a photoreactive group can be used to form a covalent bond with its target protein upon UV irradiation, allowing for more robust identification.

The development of such probes would be instrumental in confirming the on-target engagement of this compound within a complex biological system, validating its mechanism of action, and identifying potential off-target interactions that could be explored for drug repurposing or avoided to improve selectivity.

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. These high-throughput methods provide a global snapshot of molecular changes within a cell or organism following compound treatment.

Transcriptomics: Techniques like RNA-sequencing can reveal how the compound alters gene expression profiles. This can help to identify the signaling pathways that are modulated by the compound, providing clues to its mechanism of action and downstream effects.

Proteomics: Quantitative proteomics can be employed to measure changes in the abundance and post-translational modifications of thousands of proteins. This approach can directly identify the protein targets of the compound and characterize its impact on cellular signaling networks.

Metabolomics: By profiling the dynamic changes in small-molecule metabolites, metabolomics can uncover the compound's effects on cellular metabolism. This is particularly relevant as many benzamide (B126) derivatives have been found to interfere with metabolic pathways in disease states.

A multi-omics approach would provide a comprehensive and unbiased profile of the compound's biological activity, facilitating the identification of efficacy biomarkers, uncovering potential resistance mechanisms, and revealing unexpected therapeutic opportunities.

Application of Artificial Intelligence and Machine Learning in Benzamide Derivative Discovery

Artificial intelligence (AI) and machine learning (ML) have emerged as transformative tools in drug discovery and medicinal chemistry. jsr.orgnih.gov These computational approaches can analyze vast and complex datasets to identify patterns that are not apparent to human researchers, thereby accelerating the design and optimization of new therapeutic agents. nih.govnih.gov

Future research on benzamide derivatives will increasingly rely on AI and ML for several applications:

Predictive Modeling: ML algorithms, such as random forests and deep neural networks, can be trained on existing data for benzamide compounds to build quantitative structure-activity relationship (QSAR) models. nih.govnih.gov These models can then predict the biological activity of novel, yet-to-be-synthesized analogues of this compound, prioritizing the most promising candidates for synthesis and testing. acs.org

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. nih.govnews-medical.net These models can explore a vast chemical space to propose novel benzamide scaffolds that may possess superior properties to existing compounds. acs.org

Virtual Screening: AI-powered platforms can rapidly screen massive virtual libraries of compounds to identify those that are likely to bind to a specific target of interest. plos.org This in silico approach significantly reduces the time and cost associated with experimental high-throughput screening. nih.gov

Table 1: Application of AI/ML Models in Drug Discovery

| AI/ML Technique | Application in Benzamide Derivative Discovery | Potential Outcome |

|---|---|---|

| Random Forest | Predicting bioactivity based on molecular fingerprints and descriptors. nih.govnih.gov | Prioritization of compounds for synthesis; improved accuracy in virtual screening. |

| Deep Neural Networks (DNNs) | Modeling complex, non-linear structure-activity relationships. nih.gov | Higher accuracy in predicting efficacy and identifying novel active scaffolds. |

| Generative Adversarial Networks (GANs) | De novo design of novel benzamide molecules with optimized properties. nih.gov | Discovery of patentable lead compounds with enhanced potency and selectivity. |

| Reinforcement Learning | Stepwise optimization of molecular structures to achieve desired biological activity. acs.org | Efficient exploration of chemical space to design molecules with multi-objective success. |

Exploration of Combinatorial Approaches with Existing Research Agents